molecular formula C8H4BrN3 B1343703 6-Bromo-1H-indazole-4-carbonitrile CAS No. 898747-00-7

6-Bromo-1H-indazole-4-carbonitrile

Cat. No.: B1343703
CAS No.: 898747-00-7
M. Wt: 222.04 g/mol
InChI Key: ILGPSFSWRANYDT-UHFFFAOYSA-N
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Description

6-Bromo-1H-indazole-4-carbonitrile is a useful research compound. Its molecular formula is C8H4BrN3 and its molecular weight is 222.04 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-1H-indazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrN3/c9-6-1-5(3-10)7-4-11-12-8(7)2-6/h1-2,4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILGPSFSWRANYDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1C#N)C=NN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646573
Record name 6-Bromo-1H-indazole-4-carbonitrile
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Molecular Weight

222.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898747-00-7
Record name 6-Bromo-1H-indazole-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898747-00-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-1H-indazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Historical and Contemporary Significance of Indazole Scaffolds in Medicinal Chemistry and Drug Discovery

The indazole scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, has a rich history and a vibrant present in the field of medicinal chemistry. nih.gov Though rarely found in nature, synthetic indazole derivatives have been a subject of intense investigation for decades due to their wide array of pharmacological activities. nih.govchemimpex.com This has led to their characterization as a "privileged scaffold," a term for molecular frameworks that are able to bind to multiple biological targets, thus serving as a fertile ground for drug discovery. nih.govgoogle.com

Historically, the therapeutic potential of indazoles was recognized with the development of drugs like Benzydamine, an anti-inflammatory agent, and Granisetron, a 5-HT3 antagonist used to prevent chemotherapy-induced nausea and vomiting. chemimpex.comavantorsciences.com These early successes paved the way for broader explorations of the indazole chemical space.

In the contemporary era, the significance of the indazole moiety has exploded, particularly in the realm of oncology. researchgate.netresearchgate.net Several FDA-approved cancer therapies are built upon this scaffold. chemimpex.comsigmaaldrich.com These molecules often function as kinase inhibitors, a class of targeted therapy that blocks enzymes crucial for cancer cell growth and proliferation. bldpharm.comnih.gov The structural rigidity and the ability of the indazole ring to form key hydrogen bonds with protein targets make it an ideal core for such inhibitors. bldpharm.com Beyond cancer, indazole derivatives have shown promise and are being investigated for a multitude of other therapeutic applications, including as anti-inflammatory, antibacterial, anti-HIV, and antifungal agents. nih.govavantorsciences.com

The following table highlights some prominent FDA-approved drugs that feature the indazole scaffold, underscoring its importance in modern medicine.

Drug NameTherapeutic AreaMechanism of Action
Axitinib OncologyTyrosine Kinase Inhibitor
Pazopanib OncologyTyrosine Kinase Inhibitor
Niraparib OncologyPARP Inhibitor
Entrectinib OncologyTyrosine Kinase Inhibitor
Granisetron Supportive Care5-HT3 Receptor Antagonist
Benzydamine Anti-inflammatoryNon-steroidal anti-inflammatory drug (NSAID)

This table contains a selection of FDA-approved drugs containing the indazole scaffold for illustrative purposes. chemimpex.comsigmaaldrich.com

Positioning of 6 Bromo 1h Indazole 4 Carbonitrile As a Versatile Synthetic Intermediate and Core Scaffold for Advanced Therapeutics

Elucidation of Established and Novel Synthetic Routes to the 1H-Indazole Ring System

The formation of the 1H-indazole core is the foundational step in the synthesis of this compound. A variety of synthetic strategies have been developed to construct this bicyclic heteroaromatic system, ranging from classical condensation reactions to modern catalytic approaches.

Regioselective Annulation and Cyclization Reactions for Indazole Core Formation

Regioselective annulation and cyclization reactions are paramount in ensuring the correct arrangement of substituents on the indazole ring. A common and effective strategy involves the construction of the pyrazole (B372694) ring onto a pre-functionalized benzene (B151609) derivative. For instance, the synthesis can commence from a substituted o-toluidine (B26562) derivative, which upon diazotization and subsequent ring closure involving the methyl group, yields the 1H-indazole core. orgsyn.org This approach offers a high degree of control over the substitution pattern on the benzene ring.

Another powerful method is the [3+2] annulation of arynes with hydrazones. acs.orgnih.govorganic-chemistry.org This reaction allows for the construction of the 1H-indazole skeleton under mild conditions. Depending on the nature of the hydrazone, this method can yield either 3-substituted or 1,3-disubstituted indazoles. nih.gov For the synthesis of a 1H-indazole with no substituent at the N-1 position, N-tosylhydrazones can be employed, which afford 3-substituted indazoles through an annulation/elimination process. nih.gov

A classical yet relevant approach involves the intramolecular condensation of o-halobenzaldehydes or o-haloketones with hydrazine (B178648). orgsyn.org More specifically, 2-fluorobenzaldehydes can react with hydrazine to form the indazole ring system through a nucleophilic aromatic substitution (SNAr) mechanism. nih.gov This method is particularly useful when the aromatic ring is activated by electron-withdrawing groups. nih.gov

Catalytic Approaches in Indazole Synthesis (e.g., Transition Metal Catalysis, Palladium-Catalyzed C-H Amination, Copper-Mediated Methods)

Modern synthetic chemistry has increasingly relied on catalytic methods to enhance the efficiency and scope of indazole synthesis. Transition metals, particularly palladium and copper, have proven to be highly effective in catalyzing the key bond-forming reactions. rsc.orgbyjus.com

Palladium-catalyzed C-H amination has emerged as a powerful tool for the construction of the indazole nucleus. chim.it For example, an intramolecular ligand-free palladium-catalyzed C-H amination of aminohydrazones can be employed to form the 1H-indazole ring. chim.it Another palladium-catalyzed approach involves the intramolecular Buchwald-Hartwig amination of 2-halobenzophenone tosylhydrazones, which proceeds under mild conditions.

Copper-catalyzed reactions offer a cost-effective and efficient alternative for indazole synthesis. Copper(I) oxide (Cu₂O) can mediate the cyclization of o-haloaryl N-sulfonylhydrazones to furnish 1H-indazoles. nih.gov Furthermore, a versatile approach utilizes copper(II) acetate (B1210297) (Cu(OAc)₂) as a catalyst for the cyclization of o-haloaryl N-sulfonylhydrazones at lower temperatures and with lower catalyst loading compared to other methods. nih.gov Copper catalysis is also instrumental in the synthesis of 2H-indazoles through a one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, where the catalyst facilitates the formation of both C-N and N-N bonds. nih.gov A facile synthesis of 1H-indazoles has also been described featuring a Cu(OAc)₂-catalyzed N-N bond formation using oxygen as the terminal oxidant from readily available o-aminoaryl N-H ketimine species. google.com

Rhodium and cobalt have also been utilized in catalytic C-H activation and annulation reactions to form the indazole ring system. chim.itresearchgate.net For instance, a rhodium(III)-catalyzed C-H bond addition of azobenzenes to aldehydes provides an efficient, one-step synthesis of substituted N-aryl-2H-indazoles. researchgate.net

Acid/Base Catalyzed Methodologies for Indazole Synthesis

Acid and base-catalyzed reactions represent fundamental strategies for the synthesis of the indazole scaffold. The choice of acidic or basic conditions can significantly influence the reaction pathway and the final product.

Base-catalyzed cyclization is a common method for forming the indazole ring. For example, 1-aryl-2-(2-nitrobenzylidene)hydrazines can undergo intramolecular amination in the presence of potassium tert-butoxide to yield 1-aryl-1H-indazole derivatives. organic-chemistry.org Similarly, the deprotonation of arylhydrazones followed by a nucleophilic aromatic substitution (SNAr) ring closure is a key step in the synthesis of 1-aryl-1H-indazoles. nih.gov

Acid-catalyzed reactions are also employed, often in the initial step of hydrazone formation from a carbonyl compound and a hydrazine, which is then followed by a cyclization step that may be promoted by either acid or base. nih.gov

Strategic Introduction of Bromine and Carbonitrile Functionalities at Specific Ring Positions

Bromination Protocols and Their Positional Selectivity

The regioselective bromination of the indazole ring can be challenging due to the presence of multiple reactive sites. Direct bromination of the 1H-indazole core often leads to a mixture of products, with the C3 and C5 positions being particularly susceptible to electrophilic attack. chim.itnih.gov Therefore, a more strategic approach is often necessary to achieve the desired 6-bromo substitution pattern.

One effective strategy involves the bromination of a suitable precursor prior to the formation of the indazole ring. For instance, starting with a 3-fluoro-2-methylaniline, a bromination reaction can be performed to introduce the bromine atom at the desired position on the benzene ring. google.com This can be followed by a ring-closure reaction to form the 6-bromo-1H-indazole core. google.com N-Bromosuccinimide (NBS) is a commonly used reagent for such brominations. chim.itnih.govgoogle.com

Alternatively, if starting with a pre-formed indazole, direct bromination can be attempted, though careful control of reaction conditions is crucial to achieve the desired regioselectivity. The electronic nature of existing substituents on the indazole ring will heavily influence the position of bromination. For instance, the direct bromination of 4-substituted 1H-indazoles has been shown to yield C7-brominated products. nih.gov In the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, direct bromination of 4-chloro-1H-indazol-3-amine with NBS led to the undesired 5-bromo regioisomer as the major product, highlighting the challenge of direct bromination. nih.gov A more successful approach in that case was the bromination of the 2,6-dichlorobenzonitrile (B3417380) precursor before cyclization with hydrazine. nih.gov

Methods for Nitrile Group Installation and Precursor Utilization

The introduction of the carbonitrile group at the C4 position is a key transformation in the synthesis of this compound. Several methods are available for the installation of a nitrile group onto an aromatic ring.

A highly effective and widely used method is the Sandmeyer reaction. nih.govbyjus.comwikipedia.orgorganic-chemistry.orgjk-sci.com This reaction involves the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst. byjus.comwikipedia.org Therefore, a synthetic strategy could involve the synthesis of a 6-bromo-4-amino-1H-indazole intermediate, which can then be converted to the desired this compound via the Sandmeyer reaction.

Palladium-catalyzed cyanation of an aryl halide is another powerful method for introducing a nitrile group. orgsyn.orgmit.edugoogle.comnih.gov This approach would involve the synthesis of a 4,6-dibromo-1H-indazole or a 6-bromo-4-iodo-1H-indazole intermediate. The more reactive halogen at the C4 position could then be selectively displaced by a cyanide source, such as potassium ferrocyanide or zinc cyanide, in the presence of a palladium catalyst. orgsyn.orgmit.edugoogle.comnih.gov The use of non-toxic cyanide sources like potassium ferrocyanide is a significant advantage of this method. orgsyn.orggoogle.comnih.gov

The synthesis of a 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid has been reported, which involves the carbonylation of a 5-bromo-3-propyl-1H-indazole. researchgate.netgoogleapis.com While this introduces a carboxylic acid and not a nitrile, it demonstrates a method for functionalizing the C4 position. The resulting carboxylic acid could potentially be converted to the nitrile through standard functional group transformations.

Derivatization Strategies Utilizing this compound as a Building Block

This compound is a valuable building block in organic synthesis due to the differential reactivity of its functional groups. The bromo substituent is amenable to a variety of cross-coupling and substitution reactions, while the carbonitrile group can be transformed into other nitrogen-containing functionalities.

Transformations Involving the Bromine Moiety

The bromine atom at the 6-position of the indazole ring is a key site for introducing molecular diversity. Its reactivity allows for the formation of new carbon-carbon and carbon-nitrogen bonds, as well as its selective removal.

Nucleophilic aromatic substitution (SNA) reactions on aryl halides, such as this compound, provide a direct method for introducing various functionalities. These reactions typically require an activated aromatic ring and a strong nucleophile. The indazole ring system, particularly with the electron-withdrawing carbonitrile group, facilitates such substitutions.

Commonly, amines and alkoxides are used as nucleophiles. For instance, reactions with amines can be employed to synthesize 6-amino-1H-indazole-4-carbonitrile derivatives. youtube.com These reactions are often performed at elevated temperatures to overcome the kinetic barrier of disrupting the aromaticity of the indazole ring. youtube.com The choice of solvent and base is crucial for the success of these transformations.

The general mechanism for nucleophilic aromatic substitution involves the attack of the nucleophile on the carbon atom bearing the bromine, leading to the formation of a Meisenheimer intermediate. This intermediate is stabilized by the electron-withdrawing nature of the indazole ring and the carbonitrile group. Subsequent elimination of the bromide ion restores the aromaticity and yields the substituted product. nih.govyoutube.comyoutube.com

While specific examples for this compound are not extensively detailed in readily available literature, the principles of SNA on similar heterocyclic systems are well-established. youtube.comnih.gov

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the functionalization of aryl halides, including this compound. These reactions allow for the formation of C-C and C-N bonds with high efficiency and selectivity. wikipedia.orgwikipedia.org

Suzuki-Miyaura Coupling: This reaction is widely used to form biaryl structures by coupling the bromo-indazole with an organoboron reagent, such as an arylboronic acid or ester. nih.gov The reaction is typically catalyzed by a palladium(0) species, generated in situ from a palladium(II) precatalyst, in the presence of a suitable ligand and a base. researchgate.netrsc.orgresearchgate.net A variety of palladium catalysts and ligands have been developed to achieve high yields and functional group tolerance. researchgate.netrsc.orgresearchgate.netrsc.orgresearchgate.netfrontiersin.orgnih.gov

Heck-Mizoroki Reaction: The Heck reaction involves the coupling of the bromo-indazole with an alkene to form a new substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst. organic-chemistry.orgorganic-chemistry.orgnih.govnih.gov The Heck reaction is a versatile method for the introduction of vinyl groups and for the construction of more complex carbon skeletons. organic-chemistry.orgchemrxiv.org

Buchwald-Hartwig Amination: This reaction provides a general method for the synthesis of aryl amines from aryl halides. wikipedia.orgtandfonline.com In the context of this compound, this reaction allows for the introduction of a wide range of primary and secondary amines at the 6-position. wikipedia.orgrsc.orgbeilstein-journals.orgresearchgate.netresearchgate.net The choice of palladium catalyst and ligand is critical for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often being the most effective. tandfonline.combeilstein-journals.orgresearchgate.netresearchgate.net

Reaction TypeCoupling PartnerCatalyst/Ligand System (Example)Base (Example)Solvent (Example)
Suzuki-MiyauraArylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/Water
HeckAlkenePd(OAc)₂Et₄NCl / AcONaEthanol
Buchwald-HartwigAminePd₂(dba)₃ / XPhosCs₂CO₃Toluene

The selective removal of the bromine atom from the 6-position of the indazole ring, a process known as hydrodehalogenation, can be a crucial step in a synthetic sequence. This transformation yields 1H-indazole-4-carbonitrile, allowing for the exploration of derivatives that are unsubstituted at the 6-position.

Several methods are available for the reductive dehalogenation of aryl bromides. Catalytic hydrogenation is a common and effective method. For instance, using palladium on carbon (Pd/C) as a catalyst in the presence of a hydrogen source can efficiently remove the bromine atom. organic-chemistry.org Importantly, this method can be selective for the C-Br bond, leaving other functional groups, such as the carbonitrile, intact. organic-chemistry.org

Transfer hydrogenation offers an alternative to using gaseous hydrogen. umn.eduscilit.comacs.org In this method, a hydrogen donor, such as formic acid or its salts (e.g., sodium formate), is used in the presence of a palladium catalyst. umn.eduacs.org This approach is often considered safer and more convenient for laboratory-scale synthesis.

Additionally, reductions using metals such as magnesium in methanol (B129727) or zinc have been reported for the hydrogenolysis of aryl halides. researchgate.netrsc.orgorganic-chemistry.orgtandfonline.comtandfonline.comorganic-chemistry.orgorganic-chemistry.orgnih.gov These methods provide a convenient and efficient system for the selective reduction of aryl bromides. tandfonline.comtandfonline.com

Reagent/CatalystHydrogen Source/ReductantSolventSelectivity Notes
Pd/CH₂ gasEthanol/MethanolCan be selective for C-Br over C-CN
Pd/CSodium formateWater/Organic co-solventTransfer hydrogenation conditions
MagnesiumMethanolMethanolEffective for aryl bromides
ZincAcetic AcidAcetic AcidClassical reduction method

Modifications of the Carbonitrile Moiety

The carbonitrile group at the 4-position of the indazole ring is a versatile functional group that can be converted into a variety of other functionalities, most notably an aminomethyl group.

The reduction of the carbonitrile group provides access to (1H-indazol-4-yl)methanamine derivatives. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically required for this transformation. nih.govbeilstein-journals.org The reaction is generally carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, followed by an aqueous workup to quench the excess hydride reagent and liberate the free amine.

This reduction is a fundamental transformation that converts the electron-withdrawing nitrile into a basic aminomethyl group, significantly altering the electronic properties and potential biological interactions of the molecule. For this compound, this reaction would yield (6-bromo-1H-indazol-4-yl)methanamine. The use of LiAlH₄ is effective for the reduction of nitriles to primary amines. nih.govbeilstein-journals.orgumn.edu

Hydrolysis and Other Nitrile Reactivity Pathways

The carbonitrile group at the C4 position of this compound is a versatile functional handle, amenable to a variety of chemical transformations. A primary pathway is its hydrolysis to a carboxylic acid, which can be achieved under either acidic or basic conditions. This transformation is a critical step in the synthesis of various indazole-based compounds, including amide derivatives with potential therapeutic applications.

Under acidic conditions, the reaction typically proceeds via protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, facilitating the nucleophilic attack by water. Subsequent tautomerization and further hydrolysis yield the corresponding carboxylic acid. Basic hydrolysis, on the other hand, involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon, leading to the formation of a carboxylate salt, which is then protonated in a separate workup step to afford the carboxylic acid.

Beyond hydrolysis, the nitrile group can participate in other significant reactions. For instance, it can be reduced to a primary amine, providing a route to a different class of functionalized indazoles. Cyclization reactions involving the nitrile group are also a key strategy for constructing more complex heterocyclic systems.

Functionalization at the Indazole Nitrogen Atoms (N1 and N2)

The indazole ring system possesses two nitrogen atoms, N1 and N2, both of which are potential sites for functionalization, most commonly through alkylation or arylation. The regioselectivity of these reactions is a critical aspect, as the biological activity of the resulting derivatives often depends on the position of the substituent. The substitution pattern of the indazole ring, the nature of the electrophile, and the reaction conditions all play a crucial role in determining the N1/N2 product ratio. nih.govbeilstein-journals.org

The direct alkylation of 1H-indazoles typically yields a mixture of N1 and N2 substituted products. nih.govbeilstein-journals.org The 1H-tautomer is generally more stable than the 2H-tautomer. nih.gov However, various strategies have been developed to control the regioselectivity of these reactions.

For instance, in the N-alkylation of substituted indazoles, the choice of base and solvent can significantly influence the outcome. Studies on the alkylation of a related compound, methyl 5-bromo-1H-indazole-3-carboxylate, have shown that using sodium hydride (NaH) in tetrahydrofuran (THF) can favor the formation of the N1-alkylated product. beilstein-journals.org Conversely, different conditions can be employed to selectively obtain the N2-isomer. The presence of certain substituents on the indazole ring can also direct the alkylation to a specific nitrogen atom. For example, electron-withdrawing groups at the C7 position have been shown to favor N2-alkylation. beilstein-journals.org

The table below summarizes the effect of reaction conditions on the regioselectivity of N-alkylation of a substituted bromo-indazole derivative, highlighting the subtle interplay of various factors.

Alkylating AgentBaseSolventTemperature (°C)N1:N2 RatioReference
Methyl IodideK₂CO₃DMFRoom Temp44:40 beilstein-journals.org
Isopropyl IodideNaHDMF-38:46 nih.gov
Pentyl BromideNaHTHF50High N1-selectivity beilstein-journals.org
Various AlcoholsDEAD, TPPTHF50>90% N2-selectivity nih.gov

DEAD: Diethyl azodicarboxylate, TPP: Triphenylphosphine

Design and Synthesis of Complex Fused Heterocyclic Structures

The this compound scaffold serves as a valuable starting material for the construction of more complex, fused heterocyclic systems. These polycyclic structures are of significant interest in drug discovery due to their rigid frameworks and potential for diverse biological activities. Two prominent examples of such fused systems are pyrimido[1,2-b]indazoles and triazolo[4,3-b]indazoles.

The synthesis of pyrimido[1,2-b]indazoles can be achieved through the condensation of a 3-aminoindazole derivative with a suitable β-ketoester. mdpi.com This reaction typically proceeds via the formation of an enamine intermediate, followed by an intramolecular cyclization and dehydration to yield the fused pyrimido-indazolone core. The functional groups on the starting materials can be varied to generate a library of diverse derivatives.

Similarly, triazolo[4,3-b]indazoles can be synthesized from appropriately functionalized indazole precursors. One common approach involves the reaction of a hydrazinyl-indazole with a one-carbon synthon, such as an orthoester or a carboxylic acid derivative, to construct the triazole ring. Another strategy involves the intramolecular cyclization of a precursor containing both the indazole and a pre-formed triazole moiety. The synthesis of related triazolo[5,1-c]triazine derivatives has been reported, showcasing the versatility of such cyclization strategies. researchgate.net

Optimization of Synthetic Reaction Conditions and Process Development

The efficient and scalable synthesis of this compound and its derivatives is crucial for its practical application. The optimization of reaction conditions, including temperature, solvent systems, and stoichiometric ratios, is paramount to maximizing yield and purity while ensuring process robustness.

Impact of Temperature, Solvent Systems, and Stoichiometric Ratios on Yield and Purity

The synthesis of substituted indazoles is often sensitive to reaction parameters. For instance, in the synthesis of a related compound, 5-bromo-4-fluoro-1H-indazole, specific temperature control is crucial during the bromination and cyclization steps to ensure high yield and minimize the formation of impurities. google.com The choice of solvent can also have a profound impact. Dioxane has been identified as a superior solvent in certain N-alkylation reactions of bromo-indazole derivatives, leading to significantly higher yields compared to other solvents like DMF, DMSO, or toluene. nih.gov

The stoichiometric ratio of reactants and reagents is another critical factor. In the N-alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, varying the equivalents of the base, such as cesium carbonate, was found to have a noticeable effect on the reaction yield. nih.gov Careful optimization of these ratios is necessary to achieve a balance between high conversion of the starting material and the suppression of side reactions.

The following table illustrates the effect of different solvents on the yield of the N1-alkylation of a bromo-indazole derivative.

SolventYield (%)Reference
DMF60 beilstein-journals.org
DMSO54 beilstein-journals.org
NMP42 beilstein-journals.org
Chlorobenzene66 beilstein-journals.org
Toluene56 beilstein-journals.org
Dioxane96 beilstein-journals.org

NMP: N-Methyl-2-pyrrolidone

Challenges and Solutions in Regioisomer and Tautomer Control

To address this, researchers have developed various strategies to achieve regioselective functionalization. These include the careful selection of protecting groups, the use of specific catalysts, and the optimization of reaction conditions. For example, the use of a bulky protecting group on one of the nitrogen atoms can sterically hinder the approach of the electrophile, thereby favoring substitution at the other nitrogen.

The tautomeric equilibrium between the 1H- and 2H-forms of the indazole ring also presents a challenge. nih.gov The predominant tautomer can be influenced by the solvent, temperature, and the presence of substituents. Understanding and controlling this equilibrium is crucial, as the reactivity of the two tautomers can differ significantly. Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to predict the relative stabilities of the tautomers and to rationalize the observed regioselectivity in their reactions. nih.gov

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and their intermediates to minimize environmental impact and enhance sustainability. The application of these principles to the synthesis of this compound and its derivatives focuses on several key areas.

One area of focus is the use of more environmentally benign solvents. Traditional syntheses often employ volatile and hazardous organic solvents. Green chemistry approaches explore the use of alternative solvents such as water, ionic liquids, or bio-based solvents. For example, "on water" palladium-catalyzed direct arylation of 1H-indazole has been reported as a greener alternative to traditional cross-coupling reactions.

Another key principle is energy efficiency. This can be achieved by developing reactions that proceed at lower temperatures or by utilizing alternative energy sources such as microwave irradiation or ultrasound. These methods can often lead to shorter reaction times and higher yields.

Furthermore, the development of catalytic processes is a cornerstone of green chemistry. The use of catalysts, particularly those that are recyclable and highly efficient, can significantly reduce waste and improve the atom economy of a reaction. For instance, copper-catalyzed syntheses of indazole derivatives have been developed as a more sustainable alternative to stoichiometric reagents.

The design of synthetic routes that are shorter and generate less waste is also a primary goal. This involves the development of one-pot reactions and tandem processes where multiple transformations occur in a single reaction vessel, avoiding the need for isolation and purification of intermediates.

Computational Chemistry and Molecular Modeling Applications in 6 Bromo 1h Indazole 4 Carbonitrile Research

Molecular Docking Investigations of 6-Bromo-1H-indazole-4-carbonitrile Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. rsc.org It is instrumental in drug discovery for predicting binding modes and estimating binding affinities.

For derivatives of the this compound scaffold, molecular docking can elucidate how modifications to the core structure affect interactions with a biological target. In a study on novel indazole derivatives, molecular docking was used to assess their effectiveness against a renal cancer-related protein (PDB ID: 6FEW). rsc.orgnih.gov

The process involves preparing the 2D structures of the ligands and optimizing their 3D geometry to lower their energy. nih.gov The receptor protein is also prepared, and a docking algorithm, such as that used in Autodock, calculates the most favorable binding poses and their corresponding binding energies. rsc.orgnih.gov The binding energy values are then used to rank the compounds, with lower (more negative) values indicating stronger binding affinity. nih.gov

For example, the analysis of 26 synthesized indazole derivatives revealed that specific compounds had superior binding energies, indicating a better fit within the receptor's active site. nih.gov

DerivativeBinding Energy (kcal/mol)
8v High
8w High
8y High

Note: Specific numerical values were not provided in the source, only the indication of the highest binding energies for these compounds. nih.gov

These studies help identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the active site, providing a rational basis for designing molecules with improved affinity and selectivity. nih.gov

Virtual screening is a powerful computational strategy used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. mdpi.com The this compound core can be used as a query structure in these screening campaigns.

The process typically begins with either a ligand-based or structure-based approach. In a structure-based virtual screen, a large chemical database is docked into the active site of a target protein. mdpi.com Compounds are ranked based on their docking scores and predicted binding modes. The top-ranking "hits" are then selected for further experimental testing. mdpi.com This method is significantly faster and more cost-efficient than traditional high-throughput screening. mdpi.com

For example, virtual screening has been successfully used to identify potential small molecule inhibitors against Decaprenylphosphoryl-β-d-ribose oxidase (DprE1), a crucial enzyme for the growth of mycobacteria. mdpi.com By screening the ChemDiv dataset using pharmacophore models and molecular docking, researchers identified promising hit compounds for further development. mdpi.com This same methodology can be applied to discover novel biological targets for indazole-based compounds.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.govlivecomsjournal.org MD simulations are used to assess the stability of docked poses, investigate conformational changes in the protein upon ligand binding, and calculate binding free energies more accurately. nih.govnih.gov

In the context of indazole derivatives, MD simulations can validate the results of molecular docking. For instance, in the study of indazole derivatives as HIF-1α inhibitors, the most potent compound identified through docking was subjected to an MD simulation. nih.gov The simulation confirmed that the compound remained stable within the active site of the HIF-1α protein, validating the docking prediction. nih.gov

Enhanced sampling methods can be combined with MD simulations to explore the conformational space of complex systems more efficiently, overcoming the time scale limitations of standard MD. nih.govlivecomsjournal.org These advanced techniques are valuable for accurately predicting the structures and binding affinities of protein-ligand complexes, especially when significant receptor reorganization occurs upon binding. nih.gov The insights from MD simulations are critical for refining the design of lead molecules, such as those based on the this compound scaffold, to ensure stable and effective interaction with their intended biological targets. nih.gov

Analysis of Ligand-Protein Complex Stability and Dynamic Interactions

Molecular dynamics (MD) simulations are a cornerstone of computational biology, offering a window into the stability and dynamics of a ligand bound to its protein target. For a compound like this compound, MD simulations can elucidate the key interactions that stabilize the ligand-protein complex, such as hydrogen bonds and hydrophobic interactions. nih.gov These simulations track the movements of atoms over time, allowing for the calculation of metrics like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). nih.gov

A low and stable RMSD value for the ligand and protein backbone indicates that the complex has reached equilibrium and is stable throughout the simulation. nih.gov Conversely, RMSF analysis highlights the flexible regions of the protein, which can be crucial for ligand binding and conformational changes. nih.gov By analyzing the trajectory of the MD simulation, researchers can identify specific amino acid residues that form persistent interactions with the ligand. For instance, in studies of related indazole derivatives, MD simulations have revealed the critical role of specific residues in the binding pocket, guiding further structural modifications to enhance potency and selectivity. nih.gov

Binding free energy calculations, often performed using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA), provide a quantitative estimate of the binding affinity. nih.gov These calculations can decompose the total binding energy into contributions from different types of interactions (e.g., van der Waals, electrostatic), offering a detailed energetic profile of the binding event.

MetricDescriptionSignificance for this compound
RMSD Measures the average distance between the atoms of the superimposed protein and ligand at a given time compared to a reference structure.A stable RMSD suggests that the indazole derivative forms a stable complex with its target protein. nih.gov
RMSF Indicates the fluctuation of each amino acid residue around its average position during the simulation.Highlights key flexible or rigid residues in the protein's binding site that interact with the bromo- and cyano- groups.
Hydrogen Bonds The number and duration of hydrogen bonds formed between the ligand and protein.The nitrile and indazole nitrogen atoms are potential hydrogen bond acceptors/donors, crucial for binding affinity.
Binding Free Energy A calculated value (e.g., via MM-PBSA) that estimates the strength of the ligand-protein interaction.Predicts the binding affinity of the compound, allowing for comparison with other potential drug candidates. nih.gov

Pharmacophore Modeling for Rational Drug Design

Pharmacophore modeling is a powerful technique in rational drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. This model serves as a template for designing new molecules with improved properties. For the this compound scaffold, a pharmacophore model would typically be generated based on its interactions with a known protein target.

The key features of a pharmacophore model for an indazole derivative could include:

Hydrogen Bond Acceptors: The nitrogen atoms of the indazole ring and the nitrile group.

Hydrogen Bond Donors: The N-H group of the indazole ring.

Aromatic Rings: The bicyclic indazole core, which can engage in π-π stacking interactions.

Hydrophobic Features: The bromo-substituted benzene (B151609) ring.

Once a pharmacophore model is developed, it can be used to screen large virtual libraries of compounds to identify novel molecules that match the required features. This approach significantly narrows down the number of compounds that need to be synthesized and tested, saving time and resources. Structure-guided drug design, which often employs pharmacophore models, has been successfully used to develop potent indazole-based inhibitors for various protein targets. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Insights

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and reactivity of molecules. researchgate.net For this compound, DFT calculations can provide valuable information about its molecular properties, such as the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential. nih.gov

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter that indicates the chemical reactivity and stability of a molecule. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap implies the opposite. nih.gov DFT calculations on related indazole derivatives have been used to correlate these electronic properties with observed biological activity. rsc.orgresearchgate.net

The Molecular Electrostatic Potential (MEP) map is another important output of DFT calculations. It visualizes the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential), which is crucial for understanding and predicting intermolecular interactions, including hydrogen bonding and electrophilic/nucleophilic attacks. nih.gov For this compound, the MEP map would likely show negative potential around the nitrogen atoms and the nitrile group, indicating their role as hydrogen bond acceptors.

DFT ParameterDescriptionRelevance to this compound
HOMO Energy Energy of the highest occupied molecular orbital; related to the ability to donate electrons. researchgate.netIndicates the molecule's susceptibility to electrophilic attack.
LUMO Energy Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. researchgate.netIndicates the molecule's susceptibility to nucleophilic attack.
HOMO-LUMO Gap The energy difference between HOMO and LUMO. nih.govA key indicator of chemical stability and reactivity. nih.gov
Molecular Electrostatic Potential (MEP) A 3D map of the electrostatic potential on the electron density surface.Identifies electron-rich and electron-poor regions, predicting sites for non-covalent interactions. nih.gov
Global Reactivity Descriptors Parameters like chemical hardness, softness, and electronegativity derived from HOMO and LUMO energies. researchgate.netdergipark.org.trProvide quantitative measures of the molecule's overall reactivity. researchgate.net

Chemoinformatics and Computational Library Design for Indazole Scaffolds

Chemoinformatics combines chemistry, computer science, and information technology to analyze and organize chemical data. In the context of the indazole scaffold, chemoinformatics plays a vital role in the design of computational libraries. These libraries are large, diverse collections of virtual compounds based on a common chemical core, such as 6-Bromo-1H-indazole.

By systematically modifying the core structure with different functional groups, researchers can generate vast libraries of virtual indazole derivatives. Chemoinformatics tools are then used to filter these libraries based on various criteria, including:

Physicochemical Properties: Molecular weight, lipophilicity (logP), and polar surface area are calculated to ensure drug-likeness.

ADMET Properties: In silico models predict the absorption, distribution, metabolism, excretion, and toxicity profiles of the virtual compounds.

Pharmacophore Matching: The library can be screened against a pharmacophore model to select compounds with the desired interaction features.

Docking Scores: Virtual screening through molecular docking can prioritize compounds with the highest predicted binding affinity to a target protein. rsc.org

This computational approach allows for the exploration of a vast chemical space and the identification of promising candidates for synthesis and biological evaluation. The use of chemoinformatics in designing focused libraries of indazole derivatives has been instrumental in the discovery of potent and selective drug candidates for a wide range of diseases.

Biological Activity and Mechanistic Research of 6 Bromo 1h Indazole 4 Carbonitrile Derivatives

Anti-Cancer and Anti-Tumor Efficacy Studies

The indazole nucleus is a key component in several approved anti-cancer drugs, highlighting its importance as a scaffold for designing novel therapeutic agents. rsc.orgnih.gov Research into derivatives of 6-Bromo-1H-indazole-4-carbonitrile has revealed multiple mechanisms through which these compounds exert their anti-cancer effects.

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. frontiersin.org Indazole derivatives have been extensively developed as kinase inhibitors. nih.govrsc.org

Compounds incorporating the 1H-indazole scaffold have shown potent inhibitory activity against various kinases. For instance, a series of 1H-indazole derivatives were evaluated for their activity against Epidermal Growth Factor Receptor (EGFR) kinase. One derivative, compound 109 , demonstrated strong potency against both EGFR T790M and EGFR kinases with IC50 values of 5.3 nM and 8.3 nM, respectively. nih.gov This compound also showed significant antiproliferative effects against non-small cell lung cancer (NSCLC) cell lines driven by EGFR mutations. nih.gov

Furthermore, indazole-pyrimidine based derivatives have been investigated as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. nih.gov The strategic modification of the indazole core is crucial, as seen in the development of multi-kinase inhibitors like pazopanib, which targets VEGFR, PDGFR, and c-Kit. nih.gov The 1H-indazole-3-amine structure, in particular, is recognized as an effective hinge-binding fragment for tyrosine kinases. mdpi.com

CompoundTarget KinaseInhibitory Concentration (IC50)Cell Line
Compound 109EGFR T790M5.3 nMH1975
Compound 109EGFR8.3 nMPC9
6-(3-methoxyphenyl)-1H-indazol-3-amine (98)FGFR115.0 nM-
Compound 99FGFR12.9 nM-

Hypoxia, or low oxygen tension, is a common feature of the tumor microenvironment and is associated with poor prognosis. nih.gov Hypoxia-Inducible Factor-1α (HIF-1α) is a key transcription factor that allows tumor cells to adapt to hypoxic conditions by regulating genes involved in angiogenesis, metabolism, and cell survival. nih.govmdpi.com Consequently, inhibiting HIF-1α is a promising strategy for anti-cancer therapy. nih.gov Indazole derivatives have been identified as potential inhibitors of the HIF-1 pathway, representing a valuable avenue for the development of new anti-tumor agents. nih.gov

Endocrine therapy is a cornerstone of treatment for estrogen receptor-positive (ER+) breast cancer. nih.gov However, resistance to these therapies often develops. Selective Estrogen Receptor Downregulators (SERDs) are a class of drugs that not only block the receptor but also induce its degradation. nih.govduke.edu The development of new SERDs with improved oral bioavailability is an active area of research. In the search for novel scaffolds, an indazole bioisostere was used to replace a phenolic group in one compound series, which significantly improved its bioavailability. nih.gov This highlights the potential utility of the indazole core in designing next-generation SERDs to combat endocrine-resistant breast cancer. nih.govfrontiersin.org The mechanism involves the drug binding to ERα and inducing a conformational change that leads to proteasome-dependent degradation of the receptor. duke.edu

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a critical role in tumor immune evasion by catalyzing the degradation of tryptophan. nih.govresearchgate.net This creates an immunosuppressive microenvironment. nih.gov IDO1 is therefore an attractive target for cancer immunotherapy. The 1H-indazole scaffold has been identified as a novel and potent pharmacophore for IDO1 inhibition. nih.gov

Structure-activity relationship (SAR) studies of 1H-indazole derivatives have shown that substituents at the 4- and 6-positions significantly influence inhibitory activity. nih.gov Molecular docking models suggest that these compounds interact with the ferrous ion of the heme group and key residues in the enzyme's active site. nih.gov One derivative, compound 2g , exhibited an IC50 value of 5.3 μM. nih.gov Another study on 4,6-substituted-1H-indazoles identified compound 35 as a potent dual inhibitor of IDO1 and tryptophan 2,3-dioxygenase (TDO), with an IDO1 IC50 of 0.74 μM in an enzymatic assay and showing in vivo antitumor activity. bohrium.com

CompoundTarget EnzymeInhibitory Concentration (IC50)Assay Type
Compound 2gIDO15.3 µMEnzymatic
Compound 35IDO10.74 µMEnzymatic
Compound 35IDO11.37 µMHeLa Cells
Compound 35TDO2.93 µMEnzymatic
Compound 35TDO7.54 µMA172 Cells

Histone deacetylases (HDACs) are enzymes that play a crucial role in regulating gene expression. nih.gov HDAC6, a predominantly cytoplasmic enzyme, is involved in processes like cell motility and protein degradation and is a target in cancer therapy. nih.govmdpi.com While many HDAC inhibitors use a hydroxamic acid as the zinc-binding group (ZBG), there is interest in developing novel ZBGs to overcome potential toxicity. nih.gov Recently, difluoromethyl-1,3,4-oxadiazoles (DFMOs) have been identified as potent and highly selective HDAC6 inhibitors. mdpi.comnih.gov Research in this area has led to the development of DFMO derivatives with submicromolar inhibitory activities against HDAC6. nih.gov For example, compound 6 , a DFMO derivative, showed an IC50 value of 0.193 μM for HDAC6 with no activity against other HDAC isoforms. nih.gov This demonstrates the potential for designing highly selective inhibitors based on novel chemical scaffolds that could be appended to a this compound core.

CompoundTarget EnzymeInhibitory Concentration (IC50)
DFMO Derivative 6HDAC60.193 µM
DFMO Derivative 7HDAC60.337 µM

Anti-Inflammatory Investigations

The indazole core is also found in established anti-inflammatory drugs like Benzydamine. mdpi.comtaylorandfrancis.com Research has shown that indazole derivatives can exert anti-inflammatory effects through various mechanisms. Studies on carrageenan-induced paw edema in rats, a model for acute inflammation, demonstrated that indazole derivatives significantly inhibit inflammation in a dose- and time-dependent manner. nih.gov

The underlying mechanisms for this anti-inflammatory action are believed to involve the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins. nih.govmdpi.com The IC50 values for COX-2 inhibition by various indazoles ranged from 12.32 to 23.42 μM. nih.gov Additionally, these compounds have been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β), and to possess free radical scavenging activity. nih.gov Computational docking studies have also been used to evaluate 1H-indazole analogs as potential COX-2 inhibitors. researchgate.net

Lipoxygenase Inhibition

Cyclooxygenase (COX-2) Inhibition

Similar to lipoxygenase inhibition, there is a paucity of specific studies on the cyclooxygenase-2 (COX-2) inhibitory effects of this compound derivatives. The COX-2 enzyme is a well-established target for anti-inflammatory drugs, as it is responsible for the production of prostaglandins that mediate pain and inflammation. The indazole nucleus is a known pharmacophore in a number of COX-2 inhibitors. The structural features of this compound, including the bromine atom and the nitrile group, could influence its binding to the COX-2 active site. However, without specific experimental data, any potential for COX-2 inhibition by these specific derivatives remains speculative. Further research is necessary to elucidate their activity and structure-activity relationships (SAR) in the context of COX-2 inhibition.

Anti-Microbial Activity Studies

Derivatives of 6-Bromo-1H-indazole have been synthesized and evaluated for their efficacy against a range of microbial pathogens. These studies provide valuable insights into the potential of this chemical scaffold in the development of new antimicrobial agents.

Anti-Bacterial Efficacy

A series of novel 1,2,3-triazole derivatives tethered with a 6-bromo-1H-indazole moiety has been synthesized and evaluated for their in vitro antibacterial activity. banglajol.info The results of these studies indicate that some of these derivatives exhibit moderate to good inhibitory activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for some of the synthesized compounds against Gram-positive and Gram-negative bacteria are presented below.

CompoundStaphylococcus aureus (MIC in µg/mL)Bacillus subtilis (MIC in µg/mL)Escherichia coli (MIC in µg/mL)Pseudomonas aeruginosa (MIC in µg/mL)
Standard (Ciprofloxacin) 1.950.970.970.97
Compound A 31.2515.6262.5125
Compound B 62.531.25125250
Compound C 15.627.8131.2562.5
Compound D 7.813.915.6231.25

Note: The compound designations A, B, C, and D are used for illustrative purposes and represent different 1,2,3-triazole derivatives of 6-bromo-1H-indazole from the study.

The data suggests that the antibacterial efficacy of these derivatives is influenced by the nature of the substituent on the triazole ring. For instance, compounds with certain aryl substituents demonstrated more potent activity. In another study, a series of 4-bromo-1H-indazole derivatives were investigated as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a key bacterial cell division protein. nih.gov Several of these compounds showed significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Anti-Fungal Efficacy

The same series of 6-bromo-1H-indazole bearing 1,2,3-triazole analogues were also screened for their in vitro antifungal activity against several fungal strains. banglajol.info Several of the synthesized derivatives demonstrated moderate to good inhibition when compared with standard antifungal drugs. The antifungal activity of these compounds is summarized in the table below.

CompoundCandida albicans (MIC in µg/mL)Aspergillus niger (MIC in µg/mL)Aspergillus flavus (MIC in µg/mL)
Standard (Fluconazole) 3.97.817.81
Compound A 62.5125125
Compound B 125250250
Compound C 31.2562.562.5
Compound D 15.6231.2531.25

Note: The compound designations A, B, C, and D are used for illustrative purposes and represent different 1,2,3-triazole derivatives of 6-bromo-1H-indazole from the study.

The results indicate that the antifungal activity is also dependent on the specific substitutions on the triazole ring, highlighting the importance of the molecular structure in determining the biological activity.

Anti-Protozoal and Anti-Leishmanial Activity

While there is a lack of specific research on the anti-protozoal and anti-leishmanial activities of this compound derivatives, the broader class of indazole derivatives has shown promise in this area. For example, various substituted indazoles have been investigated for their activity against protozoan parasites such as Leishmania. mdpi.comnih.govnih.govrsc.org Studies on 5-nitroindazole and 2-phenyl-2H-indazole derivatives have demonstrated significant in vitro activity against Leishmania species. mdpi.comnih.govnih.gov These findings suggest that the indazole scaffold could be a valuable template for the design of new anti-protozoal and anti-leishmanial agents. The presence and position of the bromo and carbonitrile groups on the indazole ring of the title compound could potentially modulate this activity, but dedicated studies are required to confirm this.

Anti-Tubercular Activity (e.g., Enoyl-ACP (CoA) Reductase Inhibition)

Specific studies on the anti-tubercular activity of this compound derivatives, particularly as inhibitors of Enoyl-ACP (CoA) Reductase (InhA), are not currently available in the scientific literature. However, the indazole scaffold is recognized for its potential in the development of anti-tubercular agents. InhA is a crucial enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis and is a validated target for anti-tubercular drugs. nih.govnih.govresearchgate.netmdpi.com The inhibition of this enzyme disrupts the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. nih.gov While direct evidence for the inhibition of InhA by this compound derivatives is absent, the general interest in indazole derivatives as anti-tubercular agents suggests that this is a promising avenue for future research.

Anti-HIV Activity Research

The indazole scaffold has been identified as a promising framework for the development of novel anti-HIV agents, with derivatives showing activity against different viral targets. Research has primarily focused on two key mechanisms: inhibition of HIV protease and non-nucleoside reverse transcriptase inhibition.

One area of investigation involves the incorporation of a 3-aminoindazole moiety into cyclic ureas, which have been shown to be highly potent inhibitors of HIV protease. The parent 3-aminoindazole compound in this series demonstrated a Ki value of less than 0.01 nM. However, this potent enzymatic inhibition did not directly translate to high antiviral activity in cellular assays. Further studies on a series of 3-alkylaminoindazoles indicated that increasing the lipophilicity of the alkyl substituent improved the translation of enzyme inhibitory activity to cellular antiviral efficacy. An X-ray crystal structure of the parent compound bound to HIV protease has been obtained, providing a structural basis for its inhibitory action nih.gov.

In a different approach, structure-based drug design has led to the creation of a novel series of indazole non-nucleoside reverse transcriptase inhibitors (NNRTIs). By using structural overlays of known NNRTIs, efavirenz and capravirine, complexed with the reverse transcriptase enzyme, researchers have developed indazole derivatives with excellent metabolic stability and resilience against mutations in the reverse transcriptase enzyme acs.orgnih.govdrugbank.com. A patent has also been filed for quinazolinyl-indazole derivatives for their use as inhibitors of human immunodeficiency virus replication wipo.int.

Table 1: Anti-HIV Activity of Indazole Derivatives
Indazole Derivative ClassTargetKey Findings
Cyclic ureas with 3-aminoindazoleHIV ProteaseParent compound Ki < 0.01 nM. Increased lipophilicity improves cellular antiviral activity.
Novel Indazole DerivativesHIV Reverse Transcriptase (NNRTI)Developed through structure-based design, showing good metabolic stability and resilience to mutations.
Quinazolinyl-indazole derivativesHIV ReplicationPatented for use as inhibitors of HIV replication.

Exploration of Other Diverse Pharmacological Activities

Beyond their anti-HIV potential, indazole derivatives have been explored for a range of other pharmacological activities, targeting various enzymes and receptors in the body.

Indazole and its derivatives have been identified as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are crucial in the metabolism of neurotransmitters. The parent indazole compound has been shown to inhibit both MAO-A and MAO-B in vitro with IC50 values of 20.6 µM and 16.3 µM, respectively nih.gov. This inhibitory action, however, did not fully account for its observed anticonvulsant activity, suggesting multiple mechanisms of action nih.gov.

Inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK) have therapeutic potential in a variety of diseases, including cardiovascular and inflammatory disorders. Indazoles have emerged as a significant structural class for the development of ROCK inhibitors mdpi.com.

The indazole scaffold is present in at least one commercially available anti-emetic drug. Granisetron, a serotonin 5-HT3 receptor antagonist containing an indazole moiety, is used to manage nausea and vomiting, particularly that which is caused by cancer chemotherapy researchgate.netnih.govmdpi.com. It is believed to act by reducing the activity of the vagus nerve, which in turn affects the vomiting center in the medulla oblongata researchgate.net.

Research has also demonstrated the anticonvulsant properties of the parent indazole compound. It has been shown to inhibit convulsions induced by pentylenetetrazole, electroshock, and strychnine in mice, with ED50 values of 39.9 mg/kg, 43.2 mg/kg, and 82.4 mg/kg, respectively nih.gov. However, it was not effective against bicuculline- and picrotoxin-induced convulsions nih.gov. The anticonvulsant profile of indazole is most similar to that of gabapentin nih.gov.

The potential anti-asthmatic effects of indazole derivatives are less well-documented in publicly available research.

Table 2: Anticonvulsant Activity of Indazole in Mice
Convulsant AgentED50 of Indazole (mg/kg)
Pentylenetetrazole39.9
Electroshock43.2
Strychnine82.4

Indole and indazole derivatives are recognized for their potential antihypertensive effects and their ability to bind with high affinity to various receptors involved in blood pressure regulation. These scaffolds are considered "privileged structures" in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antibacterial, antiviral, and antihypertensive actions nih.gov. The antihypertensive mechanisms and structure-activity relationships of indazole derivatives continue to be an active area of research nih.gov.

Structure-Activity Relationship (SAR) Elucidation of Indazole Derivatives

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective indazole-based therapeutic agents. For anti-HIV activity, SAR studies on cyclic urea HIV protease inhibitors with 3-aminoindazole groups revealed that increasing the lipophilicity of substituents at the 3-position of the indazole ring improved cellular antiviral activity nih.gov. In the context of NNRTIs, the specific substitution patterns on the indazole ring are critical for maintaining activity against mutant strains of the reverse transcriptase enzyme acs.orgnih.govdrugbank.com.

For other pharmacological activities, SAR studies have provided valuable insights. For instance, the substitution pattern on the indazole ring can significantly influence the inhibitory potency and selectivity towards different enzyme or receptor targets. The development of various indazole derivatives has allowed for the exploration of these relationships in the context of anticancer, anti-inflammatory, and neurodegenerative disease research nih.gov. The strategic modification of the indazole scaffold based on SAR data is a key approach to optimizing the therapeutic potential of this versatile class of compounds.

Influence of Substituent Position and Nature on Biological Potency and Selectivity

The biological activity of this compound derivatives is profoundly influenced by the nature and position of various substituents on the indazole ring, particularly at the C4, C6, and N1 positions. Structure-activity relationship (SAR) studies have been instrumental in elucidating these dependencies, guiding the optimization of lead compounds towards enhanced potency and selectivity.

At the C4-Position: The carbonitrile group at the C4 position is a key feature of the core scaffold. Modifications at this position can significantly impact biological activity. For instance, in a series of indazole amide-based inhibitors of extracellular signal-regulated kinase 1/2 (ERK1/2), the C4-carboxamide moiety plays a crucial role in binding to the enzyme's active site. The nature of the amine in the amide can dictate potency and cellular activity.

At the C6-Position: The bromine atom at the C6 position is a common feature and its replacement or the introduction of other substituents can modulate the pharmacological profile. For example, in the development of inhibitors for Enhancer of Zeste Homologue 2 (EZH2) and Enhancer of Zeste Homologue 1 (EZH1), derivatives of 6-bromo-indazole-4-carboxylates are utilized as key intermediates. Subsequent Suzuki coupling at the C6-position to introduce phenyl or other aryl groups is a critical step in achieving high potency. nih.gov The electronic and steric properties of the group at C6 can influence binding affinity and selectivity. For instance, structure-activity relationship studies on 1H-indazole derivatives as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) have highlighted that substituents at both the 4- and 6-positions of the indazole scaffold play a crucial role in the inhibitory activity. nih.gov

At the N1-Position: Alkylation or acylation at the N1 position of the indazole ring is a common strategy to modulate the physicochemical properties and biological activity of these compounds. The choice of the substituent at N1 can affect the compound's solubility, metabolic stability, and target engagement. Studies on the regioselective N-alkylation of the indazole scaffold have shown that the steric and electronic effects of substituents on the indazole ring influence the N1/N2 alkylation ratio. nih.govresearchgate.netbeilstein-journals.orgd-nb.info For instance, in the context of EZH2 inhibitors, an isopropyl group at the N1 position of the 6-bromo-1H-indazole-4-carboxamide core is a common feature in potent inhibitors. nih.gov The size and nature of the N1-substituent can be optimized to achieve desired selectivity and pharmacokinetic profiles. For example, in a series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives, the cyclopentyl group at the N1 position was found to be favorable for anticancer and antiangiogenic activities. researchgate.net

The following table summarizes the influence of substituents at different positions on the biological activity of indazole derivatives:

PositionSubstituentInfluence on Biological ActivityExample Target(s)
C4 CarboxamideEssential for binding to the active site. The nature of the amine modulates potency.ERK1/2
C6 Phenyl/Aryl groups (via Suzuki coupling)Crucial for achieving high potency.EZH2/EZH1
C6 Various substituentsPlays a critical role in inhibitory activity.IDO1
N1 IsopropylCommon feature in potent inhibitors.EZH2
N1 CyclopentylFavorable for anticancer and antiangiogenic activities.Various cancer-related targets

Bioisosteric Replacement Strategies and Their Impact on Activity

Bioisosteric replacement is a powerful strategy in drug design to optimize lead compounds by replacing a functional group with another that has similar physicochemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. This approach has been successfully applied to this compound derivatives.

A notable example is the use of a 1,2,4-oxadiazole ring as a bioisostere for an amide or ester linkage. In a study focused on developing neuroprotective agents, a series of 5-substituted-1H-indazoles were designed as inhibitors of human monoamine oxidase B (MAO B). The bioisosteric replacement of an amide linker with a 1,2,4-oxadiazole ring led to the discovery of a highly potent and selective MAO B inhibitor, with an IC50 value of 52 nM and a selectivity index greater than 192 over MAO A. researchgate.netnih.gov This modification was found to provide better shape complementarity within the MAO B enzymatic cleft. nih.gov

Furthermore, the indazole nucleus itself can be considered a bioisostere of other aromatic systems like phenol or catechol. This bioisosteric relationship has been exploited in the design of therapeutically active compounds, including phosphodiesterase isozyme 4 (PDE4) inhibitors, where the indazole moiety replaces a catechol group, often leading to retained or even improved biological activity.

The following table provides examples of bioisosteric replacements in indazole derivatives:

Original Functional GroupBioisosteric ReplacementImpact on ActivityExample Target
Amide Linker1,2,4-Oxadiazole RingIncreased potency and selectivityMAO B
CatecholIndazole NucleusRetained or improved biological activityPDE4

Investigation of Molecular Mechanisms of Action and Target Engagement

Understanding the molecular mechanisms of action and confirming target engagement are crucial steps in the development of novel therapeutic agents. For this compound derivatives, these investigations have been pursued through detailed enzyme inhibition kinetics and receptor binding studies.

Detailed Enzyme Inhibition Kinetics and Binding Characterization

Enzyme inhibition kinetics studies provide valuable insights into how a compound interacts with its target enzyme, including its mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and its binding affinity (e.g., Ki value).

For the aforementioned 1H-indazole-based MAO B inhibitor, enzymatic kinetics analysis revealed a tight-binding mechanism of inhibition. nih.gov This suggests a slow dissociation of the inhibitor from the enzyme, leading to a prolonged inhibitory effect.

In another study, a series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives were evaluated as α-glucosidase inhibitors. The most potent compound in this series was found to exhibit a competitive inhibition mechanism, indicating that it binds to the active site of the enzyme and competes with the natural substrate. researchgate.net

Furthermore, the binding kinetics of pyridone-based EZH2 inhibitors, which share the indazole core, have been investigated. These studies have shown that protracted target residence time, due to slow off-rates, often results in more effective enzyme inhibition and longer-lasting pharmacological effects. nih.gov

Receptor Binding Profiling and Modulation Studies

While much of the research on this compound derivatives has focused on enzyme inhibition, their interaction with receptors is also an area of investigation. Receptor binding assays are used to determine the affinity of a compound for a specific receptor and to characterize its functional activity as an agonist, antagonist, or inverse agonist.

Although specific receptor binding data for derivatives of this compound is not extensively available in the public domain, the general class of indazole-containing compounds has been explored for its interaction with various receptors. For example, certain indazole derivatives have been investigated as ligands for serotonin receptors and cannabinoid receptors. The this compound scaffold provides a versatile platform for the development of novel receptor modulators, and future studies are likely to explore its potential in this area more thoroughly. The development of quantitative structure-activity relationship (QSAR) models can also aid in predicting the receptor binding profiles of these compounds.

Preclinical Evaluation and Translational Research Considerations for 6 Bromo 1h Indazole 4 Carbonitrile Analogs

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and In Silico Profiling

In the early stages of drug discovery, in silico models are invaluable for predicting the ADMET properties of novel chemical entities, helping to identify candidates with favorable pharmacokinetic and safety profiles while minimizing costly and labor-intensive laboratory experiments. nih.gov For analogs of 6-bromo-1H-indazole-4-carbonitrile, computational tools are employed to forecast a range of physicochemical and pharmacokinetic parameters. biotech-asia.orgnih.gov

These predictive models analyze the molecule's structure to estimate properties like solubility, lipophilicity (logP), and topological polar surface area (TPSA), which are crucial determinants of a drug's absorption and distribution. nih.govresearchgate.net For instance, software like SwissADME can generate a "BOILED-Egg" model to visualize whether a compound is likely to be absorbed by the gastrointestinal tract or to penetrate the blood-brain barrier. nih.govmdpi.com Furthermore, in silico tools can predict potential liabilities, such as the inhibition of key metabolic enzymes like cytochrome P450s or cardiac ion channels (e.g., hERG), which could lead to drug-drug interactions or cardiotoxicity. nih.govbiotech-asia.org Toxicity prediction software can also flag potential risks like mutagenicity, tumorigenicity, or reproductive effects based on the compound's chemical structure. researchgate.net

This computational screening allows for the early prioritization of indazole analogs with a higher probability of success, guiding the synthesis and experimental testing of the most promising candidates. researchgate.netnih.gov

| Toxicity Risks | Flags for potential mutagenicity, tumorigenicity, irritancy, etc. | Early identification of potential safety issues to avoid late-stage failures. researchgate.net |

Assessment of Metabolic Stability and Pharmacokinetic Properties

Metabolic stability is a critical determinant of a drug's pharmacokinetic profile, influencing its half-life, oral bioavailability, and dosing regimen. creative-biolabs.comwuxiapptec.com Assays to evaluate the metabolic stability of this compound analogs are typically conducted in vitro using various liver-derived systems. bioivt.comspringernature.com

The primary outputs of these studies are the compound's in vitro half-life (t½) and its intrinsic clearance (CLint), which is the rate of metabolism by the liver assuming no limitations from blood flow. bioivt.comspringernature.com A compound that is metabolized too quickly may have a short duration of action, requiring frequent dosing, while a compound that is too stable might accumulate in the body and cause toxicity. creative-biolabs.com For example, studies on other indazole derivatives have shown that modifications to the core structure can significantly alter metabolic stability. The introduction of a CF3 group on the indazole ring of one analog dramatically decreased its metabolism, increasing its half-life from approximately 13 minutes to over 53 minutes.

Table 2: Example of Metabolic Stability Data for Indazole Analogs in Mouse Liver Microsomes (MLM)

Compound Description Half-Life (T½, min) Intrinsic Clearance (CLint, mL/min/mg)
Analog A 4-F substituted B-ring indazole 13.29 5.2
Analog B CF3 substituted B-ring indazole 53.71 1.29

Data is illustrative and based on findings for structurally related indazole compounds.

Efficacy Studies in Relevant Biological Models (In Vitro and In Vivo)

The therapeutic potential of this compound analogs is assessed through a cascade of efficacy studies in biologically relevant models. The indazole scaffold is a versatile pharmacophore found in numerous approved drugs, particularly kinase inhibitors used in oncology. nih.govnih.govrsc.org

In Vitro Efficacy: Initial screening is performed in vitro to determine the compound's activity against its intended biological target. For anticancer applications, this involves testing the analogs against a panel of human cancer cell lines to measure their antiproliferative effects. nih.govnih.gov The potency is typically quantified as the half-maximal inhibitory concentration (IC₅₀) or growth inhibitory concentration (GI₅₀), which is the concentration of the compound required to inhibit cell growth by 50%. nih.govnih.gov

For example, a series of indazole derivatives synthesized from a 6-bromo-1H-indazole intermediate showed potent growth inhibitory activity against several cancer cell lines, with one compound (2f) exhibiting IC₅₀ values ranging from 0.23 to 1.15 µM. nih.gov Another study on 6-aminoindazole derivatives found a compound with an IC₅₀ of 14.3 µM against the HCT116 human colorectal cancer cell line. researchgate.net Beyond cancer, 6-bromo-1H-indazole derivatives have also been evaluated for other activities, such as antimicrobial effects and enzyme inhibition. nih.govresearchgate.netbanglajol.info

In Vivo Efficacy: Promising candidates from in vitro studies are advanced to in vivo models, most commonly rodent models, to evaluate their efficacy in a living organism. For anti-cancer analogs, this often involves xenograft models where human tumor cells are implanted into immunocompromised mice. nih.gov The ability of the compound to inhibit tumor growth in these models provides crucial evidence of its potential clinical utility. Studies on an orally bioavailable 1H-indazole derivative demonstrated robust activity in both tamoxifen-sensitive and tamoxifen-resistant breast cancer xenograft models. nih.gov Similarly, an indazole-based glucagon (B607659) receptor antagonist was shown to lower glucose levels in a mouse model of type 2 diabetes. nih.gov

Table 3: Examples of In Vitro Efficacy of 6-Bromo-1H-Indazole Analogs

Analog Type Target/Cell Line Activity Metric Result
6-Bromo-3-styryl-1H-indazole (Compound 2f) nih.gov 4T1 (Breast Cancer) IC₅₀ 0.23 µM
6-Bromo-3-styryl-1H-indazole (Compound 2f) nih.gov A549 (Lung Cancer) IC₅₀ 1.15 µM
4-(((6-Bromo-1H-indazol-4-yl)amino)methyl)phenol (Compound 120) nih.gov IDO1 Enzyme IC₅₀ 5.3 µM
N-(4-fluorobenzyl)-1H-indazol-6-amine (Compound 9f) researchgate.net HCT116 (Colorectal Cancer) IC₅₀ 14.3 µM

Analysis of Selectivity and Potential for Off-Target Interactions

A crucial aspect of preclinical evaluation is determining a compound's selectivity for its intended target. nih.govresearchgate.net A highly selective drug minimizes the potential for off-target interactions, which can lead to undesirable side effects. nih.gov For analogs of this compound, especially those designed as kinase inhibitors, selectivity profiling is paramount due to the high degree of similarity among kinase active sites. nih.govrsc.org

Selectivity is typically assessed by screening the compound against a broad panel of related and unrelated biological targets, such as a panel of several hundred kinases. nih.gov The results reveal the compound's activity profile and can identify potential off-target liabilities early in development. For example, a 3-carboxamido-2H-indazole-6-arylamide derivative was found to be a highly selective CRAF inhibitor, showing 99% inhibition against CRAF but only 20% inhibition against other kinases in a panel of 32. nih.gov In another case, the introduction of specific groups at the C6 position of a 3-(indol-2-yl)indazole scaffold provided sufficient potency against Chek1 kinase with selectivity over the related Cdk7 kinase. drugbank.com

A lack of selectivity can sometimes be leveraged for therapeutic benefit, as in multi-targeted kinase inhibitors like Pazopanib, which contains an indazole core and inhibits VEGFR, PDGFR, and c-KIT. biotech-asia.org However, even for multi-targeted agents, understanding the full spectrum of interactions is essential. For instance, some indazole-based tyrosine kinase inhibitors were found to have acceptable off-target activity profiles, which contributed to their advancement. nih.gov The goal is to design molecules with a well-defined and therapeutically beneficial activity profile, whether against a single target or a specific set of targets, while avoiding interactions that could cause toxicity. nih.govresearchgate.net

Future Directions and Emerging Research Avenues for 6 Bromo 1h Indazole 4 Carbonitrile

Design and Synthesis of Next-Generation Indazole-Based Therapeutic Agents

The 6-bromo-1H-indazole-4-carbonitrile moiety is a key building block for developing new therapeutic agents, primarily due to the synthetic versatility of the indazole ring and the strategic placement of the bromo and carbonitrile groups, which allow for diverse chemical modifications. researchgate.net Research is increasingly focused on using this scaffold to create novel molecules with enhanced potency and selectivity against various diseases.

Detailed research findings show that derivatives synthesized from the 6-bromo-1H-indazole core exhibit a broad spectrum of pharmacological activities. nih.gov For instance, a series of novel 1,2,3-triazole derivatives tethered to a 6-bromo-1H-indazole scaffold were synthesized and showed promising antimicrobial activity. researchgate.netbanglajol.info Furthermore, other indazole derivatives have been developed as potent inhibitors of key cellular pathways implicated in cancer, such as kinase signaling. nih.gov The anti-cancer potential of these compounds has been demonstrated against various human cancer cell lines, including liver, breast, and leukemia. researchgate.net These findings underscore the value of the indazole scaffold in generating compounds for chemotherapy. nih.gov

Beyond cancer and infectious diseases, indazole derivatives are being investigated for a range of other therapeutic applications. researchgate.net These include anti-inflammatory, antidiabetic, and neuroprotective roles. researchgate.net The development of selective estrogen receptor degraders (SERDs) from an indazole scaffold for breast cancer treatment and fibroblast growth factor receptor (FGFR) inhibitors further illustrates the platform's adaptability. nih.gov

Derivative ClassTherapeutic Target/ApplicationResearch Findings
Indazole-Triazole Hybrids Antimicrobial, AnticancerSynthesized via click chemistry, showing moderate to good inhibition against bacterial and fungal strains. researchgate.netbanglajol.info
Substituted Indazoles Kinase Inhibition (e.g., FGFR, c-Met)Derivatives have shown potent inhibition of various kinases involved in tumor growth and angiogenesis. nih.govnih.gov
Indazole Carboxamides Anticancer (FGFR1 inhibition)A derivative, 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide, showed potent FGFR1 inhibitory activity. nih.gov
Indazole-based SERDs Anticancer (Breast Cancer)An optimized compound demonstrated efficient degradation of the ER-α protein and robust activity in xenograft models. nih.gov

Application in Chemical Biology as Probes for Biological Pathway Elucidation

While direct applications of this compound as a chemical probe are still emerging, its role as a versatile synthetic intermediate provides a clear path toward this utility. The development of potent and selective inhibitors for specific enzymes, such as the Indoleamine 2,3-dioxygenase 1 (IDO1) enzyme based on the 1H-indazole scaffold, demonstrates how these molecules can serve as probes to investigate enzyme function and its role in disease pathways. nih.gov

The synthetic accessibility of the indazole core allows for the strategic incorporation of reporter tags, such as fluorescent moieties or biotin, or photoreactive groups for covalent labeling. Such modified derivatives of this compound could be designed to:

Visualize Target Engagement: Fluorescently labeled derivatives could be used in cellular imaging to visualize where and how a drug candidate binds to its target protein.

Identify Off-Target Effects: By creating probes that can be used in proteomic profiling, researchers can identify unintended binding partners of a potential drug, helping to elucidate mechanisms of toxicity.

Map Signaling Pathways: As inhibitors of specific proteins like kinases, indazole derivatives can be used to dissect complex cellular signaling cascades, clarifying the role of individual proteins in biological processes. nih.gov

The synthesis of molecules like 3(S)-thiomethyl pyrrolidine-1H-indazole derivatives as highly selective ERK inhibitors showcases the potential to create fine-tuned chemical tools for studying specific nodes in cell signaling. nih.gov

Development of Advanced and Sustainable Synthetic Methodologies

The growing demand for indazole-based compounds in pharmaceuticals necessitates the development of more efficient, cost-effective, and environmentally friendly synthetic methods. Researchers are moving away from traditional, often harsh, reaction conditions towards advanced and sustainable approaches.

Modern synthetic strategies being applied to the indazole scaffold include:

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been successfully used to synthesize 1,2,3-triazole derivatives from a 6-bromo-1H-indazole core in high yields. researchgate.netbanglajol.info This method is known for its high efficiency, mild reaction conditions, and broad functional group tolerance.

Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki and Heck couplings are instrumental in creating complex indazole derivatives by forming new carbon-carbon bonds. nih.gov These methods allow for the precise introduction of various substituents to modulate the biological activity of the final compound. nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields. beilstein-journals.org For related heterocyclic structures, microwave-assisted intramolecular Friedel–Crafts acylation has been reported as an environmentally benign method that aligns with the principles of green chemistry. beilstein-journals.org

Process Optimization for Industrial Scale: Research into synthetic routes, such as the multi-step synthesis of 5-bromo-4-fluoro-1H-indazole from 3-fluoro-2-methylaniline, focuses on creating pathways with mild reaction conditions, high yields, and suitability for large-scale industrial production. google.com

Synthetic MethodDescriptionAdvantages
Click Chemistry (CuAAC) 1,3-dipolar cycloaddition to form triazole rings from azides and alkynes. researchgate.netbanglajol.infoHigh yield, mild conditions, high functional group tolerance.
Suzuki/Heck Coupling Palladium-catalyzed reactions to form C-C bonds, attaching aryl or vinyl groups. nih.govHigh versatility for creating diverse derivatives.
Microwave-Assisted Synthesis Use of microwave energy to accelerate chemical reactions. beilstein-journals.orgReduced reaction times, improved yields, often greener.
Optimized Multi-step Synthesis Development of scalable routes with simple and mild reaction conditions. google.comHigh overall yield, suitable for industrial production.

Integration of Artificial Intelligence and Machine Learning in Indazole Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of new drugs based on the this compound scaffold. nih.gov These computational tools can significantly accelerate the drug discovery process, from identifying new molecular targets to predicting the efficacy and toxicity of novel compounds. mdpi.com

AI/ML can be applied at multiple stages of the indazole drug design pipeline:

Virtual Screening and Lead Identification: ML models can screen vast virtual libraries of potential indazole derivatives to identify those most likely to bind to a specific biological target. nih.gov This reduces the time and cost associated with high-throughput screening. nih.gov

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models built with ML algorithms can predict the biological activity of new indazole derivatives based on their chemical structure, guiding chemists to synthesize the most promising candidates.

Generative Chemistry: AI models can design entirely new indazole-based molecules with desired properties. youtube.com For example, a generative model could be used to design a linker to optimally connect two fragments that bind to different sites on a target protein, a strategy that has already proven successful in drug discovery projects. youtube.com

Structure Prediction and Interaction Analysis: Advanced AI models like AlphaFold can predict the 3D structure of target proteins and how a designed indazole ligand will bind to it. youtube.com This provides crucial insights for optimizing molecular interactions to improve potency and selectivity, with prediction speeds that are orders of magnitude faster than traditional methods. youtube.com

AI/ML ApplicationDescriptionImpact on Indazole Drug Design
Virtual Screening Computationally screening large libraries of virtual compounds against a target. nih.govRapidly identifies promising derivatives of this compound for synthesis.
Generative Models AI algorithms that create novel molecular structures with desired properties. youtube.comDesigns new, potent, and patentable indazole-based inhibitors from scratch or by modifying existing fragments.
Binding Affinity Prediction Using deep learning to predict the binding strength (e.g., Kd) between a ligand and a protein. youtube.comAllows for real-time, in silico optimization of derivatives for enhanced target potency.
De Novo Drug Design Designing a drug molecule from the ground up based on target information. nih.govAccelerates the creation of highly optimized lead compounds based on the indazole scaffold.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing 6-Bromo-1H-indazole-4-carbonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves bromination of 1H-indazole-4-carbonitrile using N-bromosuccinimide (NBS) in dichloromethane at room temperature for 6–12 hours. Reaction optimization includes:

  • Catalyst screening : Use of Lewis acids (e.g., FeCl₃) to enhance regioselectivity.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) may improve yield compared to dichloromethane.
  • Purification : Column chromatography with a hexane/ethyl acetate gradient (70:30 to 50:50) achieves >95% purity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., bromine at C6, cyano at C4). The aromatic proton at C5 typically appears as a singlet (δ 8.2–8.4 ppm).
  • X-ray crystallography : SHELX software refines crystal structures to confirm bond angles and intermolecular interactions (e.g., π-π stacking) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (236.07 g/mol) and isotopic pattern matching bromine .

Q. How can researchers determine the purity and stability of this compound under different storage conditions?

  • Methodological Answer :

  • Purity analysis : HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) quantifies impurities (<2%).
  • Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitor decomposition via TLC. Store at 2–8°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the bromine atom in cross-coupling reactions?

  • Methodological Answer :

  • DFT calculations : Optimize the molecule’s geometry using Gaussian09 at the B3LYP/6-31G(d) level to compute Fukui indices, identifying C6-Br as the most electrophilic site.
  • Mechanistic studies : Simulate Suzuki-Miyaura coupling pathways with Pd(PPh₃)₄ to evaluate activation barriers for aryl-bromine bond cleavage .

Q. When encountering contradictory IC₅₀ values in kinase inhibition assays, what experimental approaches validate these findings?

  • Methodological Answer :

  • Dose-response curves : Repeat assays in triplicate across 8–12 concentrations (e.g., 0.1–100 μM) using HT29 and SW620 cell lines to assess reproducibility.
  • Kinase selectivity profiling : Compare inhibition of FGFR2 (IC₅₀ = 2.0 ± 0.8 nM) against off-target kinases (e.g., CDK8, Aurora Kinase) using radiometric assays .
  • Data normalization : Use Z’-factor analysis to validate assay robustness (Z’ > 0.5 indicates high reliability) .

Q. What strategies are employed to analyze hydrogen bonding networks in the crystal structure of this compound?

  • Methodological Answer :

  • Graph set analysis : Classify hydrogen bonds (e.g., N–H⋯N, C–Br⋯π) using Etter’s formalism to identify recurring motifs (e.g., R₂²(8) rings).
  • ORTEP-3 visualization : Generate thermal ellipsoid plots to assess disorder and validate hydrogen bond geometries (e.g., D–H⋯A angles > 150°) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.